Copper-glycyl-glycyl-histidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

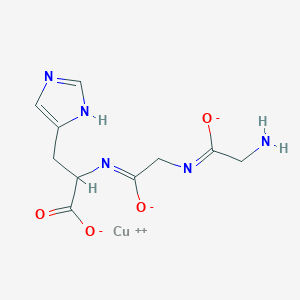

Copper-glycyl-glycyl-histidine, also known as this compound, is a useful research compound. Its molecular formula is C10H12CuN5O4- and its molecular weight is 329.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of copper-glycyl-glycyl-histidine in mitigating the toxic effects of copper and zinc on cells. Research indicates that this compound can bind to free metal ions, reducing their redox activity and preventing oxidative stress-induced cell death.

- Mechanism of Action : The tripeptide acts by chelating excess copper ions, thereby reducing their availability to participate in harmful biochemical reactions that lead to protein aggregation and cell death. For instance, a study demonstrated that this compound significantly prevented copper- and zinc-induced aggregation of proteins such as bovine serum albumin, showcasing its potential as a cytoprotective agent in neurodegenerative diseases .

- Case Studies : In vitro experiments have shown that the compound effectively reduces paraquat toxicity in neuronal cells, suggesting its applicability in conditions characterized by inflammation and oxidative stress .

Wound Healing and Tissue Repair

This compound has been identified as a potent agent for promoting wound healing and tissue repair. Its ability to stimulate collagen synthesis and enhance extracellular matrix production is particularly noteworthy.

- Therapeutic Applications : The compound has been incorporated into topical formulations aimed at accelerating wound healing processes. Studies indicate that it can enhance the survival of basal stem cells in skin tissues, thereby improving the regenerative capacity of the skin .

- Delivery Systems : Innovative delivery systems have been developed to optimize the bioavailability of this compound. Transdermal patches have been designed to release the peptide over extended periods, ensuring sustained therapeutic effects while minimizing gastrointestinal degradation .

Treatment of Copper-Related Disorders

The complex formed by copper with glycyl-glycyl-histidine has shown promise in treating disorders associated with copper metabolism, such as Menkes disease.

- Clinical Implications : Research has demonstrated that this copper complex can facilitate cellular uptake of copper, addressing deficiencies seen in conditions like Menkes disease, which impairs copper metabolism leading to severe neurological deficits .

- Comparative Studies : When compared to other chelating agents such as histidine and cysteine, this compound exhibited superior protective effects against copper-induced cytotoxicity in various cell lines .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

Propiedades

Número CAS |

53554-01-1 |

|---|---|

Fórmula molecular |

C10H12CuN5O4- |

Peso molecular |

329.78 g/mol |

Nombre IUPAC |

copper;2-[[2-[(2-amino-1-oxidoethylidene)amino]-1-oxidoethylidene]amino]-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C10H15N5O4.Cu/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6;/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19);/q;+2/p-3 |

Clave InChI |

QXRBBFRGMRRGIP-UHFFFAOYSA-K |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N=C(CN=C(CN)[O-])[O-].[Cu+2] |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)[O-])N=C(CN=C(CN)[O-])[O-].[Cu+2] |

Sinónimos |

copper-Gly-Gly-His copper-glycyl-glycyl-histidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.